Spiro[2.3]hexan-5-ylmethanamine
CAS No.: 1495658-59-7
Cat. No.: VC2701163
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1495658-59-7 |
|---|---|
| Molecular Formula | C7H13N |
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | spiro[2.3]hexan-5-ylmethanamine |
| Standard InChI | InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2 |
| Standard InChI Key | NOQWDJRJSISPHH-UHFFFAOYSA-N |
| SMILES | C1CC12CC(C2)CN |
| Canonical SMILES | C1CC12CC(C2)CN |
Introduction
Chemical Identity and Basic Properties
Spiro[2.3]hexan-5-ylmethanamine is a chemical compound characterized by its unique spirocyclic structure and amine functionality. The compound is identified by the CAS registry number 1495658-59-7 and possesses a well-defined molecular identity with practical applications in various chemical processes and potential pharmaceutical developments.
Molecular Specifications
The fundamental molecular parameters of Spiro[2.3]hexan-5-ylmethanamine provide essential information for understanding its chemical behavior and potential applications. These specifications are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1495658-59-7 |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | spiro[2.3]hexan-5-ylmethanamine |
| Standard InChI | InChI=1S/C7H13N/c8-5-6-3-7(4-6)1-2-7/h6H,1-5,8H2 |
This compound represents an interesting subset of spirocyclic amines, with the methanamine group providing a reactive site for various chemical transformations. The molecular weight of 111.18 g/mol places it in the category of relatively small organic molecules, which often exhibit favorable properties for biological applications and chemical modifications.
Structural Characteristics
Spirocyclic Framework
The defining feature of Spiro[2.3]hexan-5-ylmethanamine is its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring at a single carbon atom (spiro carbon). This distinctive structural arrangement creates a three-dimensional framework that significantly influences the compound's chemical behavior and conformational flexibility. The three-membered cyclopropane component introduces ring strain and unique spatial arrangements that distinguish this compound from conventional aliphatic amines.
Functional Group Analysis
The methanamine group (-CH₂NH₂) attached to the spiro[2.3]hexane scaffold serves as the primary functional group, providing a reactive center for various chemical transformations. This primary amine functionality enables the compound to participate in numerous reactions including nucleophilic substitutions, acylations, and coordination with metal centers. The positioning of this amine group relative to the rigid spirocyclic core creates a distinctive spatial arrangement that may influence its reactivity patterns and potential binding interactions with biological targets.
Synthesis and Preparation Methods
General Synthetic Approaches
Comparison with Related Compounds
Structural Analogs
Comparing Spiro[2.3]hexan-5-ylmethanamine with structurally related compounds provides valuable insights into structure-property relationships within this class of molecules. Notable structural analogs include:
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Spiro[2.3]hexan-5-one: A ketone derivative sharing the same spirocyclic core but featuring a carbonyl functionality instead of a methanamine group.
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Spiro[2.3]hexan-5-amine: A direct amine analog without the methylene spacer, potentially exhibiting different reactivity patterns due to the closer proximity of the amine to the spirocyclic framework.
These structural variations influence key properties such as reactivity, solubility, and potential biological interactions. The presence of the methylene spacer in Spiro[2.3]hexan-5-ylmethanamine likely modifies the electronic and steric environment around the amine group compared to direct spiro-substituted analogs.
Future Research Directions
Synthesis Optimization
Future research efforts should focus on developing efficient, scalable synthetic routes to Spiro[2.3]hexan-5-ylmethanamine. This includes exploring novel catalytic methods and reaction conditions to enhance yield, stereoselectivity, and purity. Establishing robust synthetic protocols would facilitate broader utilization of this compound in various applications.
Biological Evaluation
Investigating the biological activity of Spiro[2.3]hexan-5-ylmethanamine represents a promising research avenue. Screening this compound against various biological targets could reveal unexpected interactions and potential therapeutic applications. The unique spatial arrangement of functional groups may confer selective binding to specific protein targets, potentially leading to novel pharmaceutical applications.
Structure-Activity Relationship Studies
Systematic modification of the basic spirocyclic scaffold and the methanamine functionality could generate valuable structure-activity relationship data. Such studies would illuminate how structural variations influence chemical reactivity, physical properties, and biological activities, guiding the rational design of optimized derivatives for specific applications.
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